2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline
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Overview
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with a trifluoromethyl group and a pyrazolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the preparation of the pyrazolyl ring and the quinoxaline core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline has been studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, leveraging its unique properties for various applications.
Mechanism of Action
The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)benzothiazole
2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Uniqueness: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)quinoxaline stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4/c1-8-7-9(2)21(20-8)13-12(14(15,16)17)18-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYNABOADDGMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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